![molecular formula C16H10FN5OS B234063 2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
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Overview
Description
2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and exhibit antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is its potential to target multiple pathways involved in disease processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be considered.
Future Directions
There are several future directions for the research on 2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is to explore its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, further studies are needed to optimize its synthesis and improve its solubility and bioavailability.
In conclusion, this compound is a promising compound that has potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its properties for therapeutic use.
Synthesis Methods
The synthesis of 2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-(1,2,4-triazol-3-ylthio)aniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development.
properties
Molecular Formula |
C16H10FN5OS |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-fluoro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H10FN5OS/c17-13-4-2-1-3-12(13)14(23)19-11-7-5-10(6-8-11)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23) |
InChI Key |
SURONLNFOBAIBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)F |
Origin of Product |
United States |
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